Mntbap

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

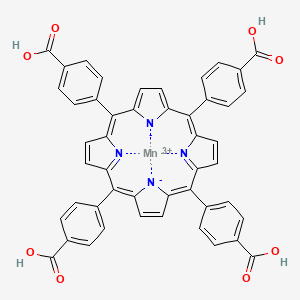

C48H28MnN4O8+ |

|---|---|

Molecular Weight |

843.7 g/mol |

IUPAC Name |

manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |

InChI |

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-2 |

InChI Key |

OAWZTKNCHQQRKF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mn+3] |

Synonyms |

manganese(III) beta-octabromo-meso-tetrakis(4-carboxyphenyl)porphyrin manganese(III)-tetrakis(4-benzoic acid)porphyrin Mn(III) tetrakis(4-benzoic acid)porphyrin MnTBAP |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Paradigm of MnTBAP: A Technical Guide to its Mechanism of Action in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mn(III) tetrakis(4-benzoic acid)porphyrin, or MnTBAP, has been a compound of significant interest in the study of oxidative stress-related pathologies. Initially lauded as a potent superoxide (B77818) dismutase (SOD) mimetic, a nuanced understanding of its mechanism of action has emerged. Compelling evidence now indicates that the primary therapeutic and protective effects of pure this compound are not derived from its ability to dismute superoxide, but rather from its robust capacity to scavenge peroxynitrite and other reactive nitrogen species. This technical guide provides an in-depth analysis of this compound's core mechanisms, presenting key quantitative data, detailed experimental protocols to delineate its activities, and visualizations of the critical signaling pathways it modulates. A clear comprehension of this compound's predominant role as a peroxynitrite scavenger is crucial for the accurate interpretation of experimental data and for guiding future therapeutic strategies targeting oxidative and nitrative stress.

The Dual Identity: SOD Mimetic versus Peroxynitrite Scavenger

While historically referred to as a superoxide dismutase (SOD) mimetic, rigorous investigation has revealed that pure this compound is a relatively inefficient catalyst for the dismutation of the superoxide radical (O₂⁻)[1][2][3]. Its catalytic rate for this reaction is several orders of magnitude lower than that of native SOD enzymes and other potent synthetic mimics[1][2]. In contrast, this compound demonstrates significant efficacy in scavenging peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species formed from the reaction of superoxide with nitric oxide[1][2][4].

The confusion in early literature often stemmed from the use of commercial preparations of this compound, which were later found to contain impurities with SOD-like activity[1][2][3]. This crucial distinction underscores the importance of using highly purified this compound in experimental settings to accurately attribute its biological effects.

Quantitative Comparison of Catalytic Activities

The following table summarizes the catalytic rate constants for the superoxide dismutation and peroxynitrite scavenging activities of this compound in comparison to the potent SOD mimic MnTE-2-PyP and the native Cu,Zn-SOD enzyme.

| Compound | Superoxide Dismutation (log kcat(O₂⁻)) | Peroxynitrite Scavenging (log kred(ONOO⁻)) |

| Pure this compound | ~3.16 (estimated)[1][2] | 5.06[1][2] |

| Commercial this compound | Variable (impurity-dependent) | 4.97[1][2] |

| MnTE-2-PyP | ~8.1 | 7.56 |

| Cu,Zn-SOD | ~9.0 | - |

Data compiled from Batinić-Haberle et al. (2009).[1][2]

Core Mechanisms of Action

Peroxynitrite Scavenging

The principal mechanism through which this compound mitigates oxidative and nitrative stress is by catalyzing the decomposition of peroxynitrite. This action prevents downstream damage, including lipid peroxidation, DNA damage, and protein nitration (evidenced by the formation of 3-nitrotyrosine), which are hallmarks of peroxynitrite-mediated injury[5].

Modulation of Signaling Pathways

Beyond direct scavenging, this compound influences key intracellular signaling pathways involved in inflammation and cellular homeostasis.

This compound has been shown to mediate anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[6][7]. This is achieved, in part, by preventing the phosphorylation of upstream kinases such as p38 MAPK and SAPK/JNK, thereby blocking the cascade that leads to the transcription of pro-inflammatory genes[8].

This compound can also exert anti-inflammatory effects by upregulating the expression of bone morphogenetic protein receptor type II (BMPR-II) and activating its downstream Smad-dependent signaling[6][9]. This pathway is crucial for maintaining vascular health, and its activation by this compound contributes to the protection of endothelial cells[9].

Experimental Protocols for Differentiating this compound Activity

Distinguishing between SOD mimetic and peroxynitrite scavenging activities is critical for interpreting experimental outcomes. The following protocols outline key in vivo and in vitro models for this purpose.

SOD-Deficient E. coli Model (In Vivo)

This model provides a definitive in vivo assessment of a compound's ability to functionally replace SOD.

-

Principle: E. coli strains lacking both cytosolic (SodA) and periplasmic (SodB) superoxide dismutases are unable to grow under aerobic conditions due to superoxide toxicity. A true SOD mimic will rescue the growth of these bacteria in an aerobic environment.

-

Methodology:

-

Culture SOD-deficient E. coli in a rich, anaerobic medium to establish a baseline population.

-

Plate the bacteria onto a minimal medium that will be incubated aerobically.

-

Introduce the test compound (e.g., pure this compound, MnTE-2-PyP) to the culture medium.

-

Incubate the cultures aerobically at 37°C.

-

Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

-

-

Expected Outcome: Potent SOD mimetics like MnTE-2-PyP will enable robust growth of the SOD-deficient strain, whereas compounds lacking significant SOD activity, such as pure this compound, will not[1][3].

Carrageenan-Induced Pleurisy Model (In Vivo)

This model is used to assess in vivo anti-inflammatory and peroxynitrite scavenging activity.

-

Principle: Intrapleural injection of carrageenan in rodents induces an acute inflammatory response characterized by fluid exudation, neutrophil infiltration, and the formation of 3-nitrotyrosine (B3424624), a biomarker for peroxynitrite activity.

-

Methodology:

-

Administer the test compound (e.g., this compound, MnTE-2-PyP) to rodents prior to or concurrently with the induction of pleurisy.

-

Inject carrageenan into the pleural cavity.

-

After a set time (e.g., 4 hours), collect the pleural exudate and lung tissue.

-

Measure the volume of the exudate and quantify neutrophil infiltration (e.g., via myeloperoxidase (MPO) activity assay).

-

Analyze lung tissue homogenates for 3-nitrotyrosine levels using methods such as HPLC or mass spectrometry.

-

-

Expected Outcome: A reduction in pleural exudate, neutrophil infiltration, and, most importantly, 3-nitrotyrosine formation indicates potent in vivo anti-inflammatory and peroxynitrite scavenging activity[1][3][5].

Experimental Workflow Diagram

Conclusion and Future Directions

The scientific consensus has evolved to recognize this compound primarily as a peroxynitrite scavenger rather than a true SOD mimetic[1][2][3][7]. This distinction is paramount for the accurate design and interpretation of studies investigating oxidative stress. Its ability to modulate critical inflammatory pathways, such as NF-κB and BMPR-II, further highlights its therapeutic potential[6][7][9].

For drug development professionals, this refined understanding of this compound's mechanism of action allows for more targeted therapeutic strategies. Future research should focus on leveraging its potent peroxynitrite scavenging capabilities in diseases where nitrative stress is a key pathological driver. Furthermore, exploring the downstream consequences of its signaling pathway modulation may unveil novel therapeutic applications. The use of highly purified this compound in all future preclinical and clinical investigations is essential to ensure that observed effects are accurately attributed to its primary mechanism of action.

References

- 1. Pure this compound selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial this compound samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pure this compound selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial this compound samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ≥95% (TLC), solid, SOD mimetic, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. The protective role of this compound in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Mn(III)tetrakis(4-benzoic acid)porphyrin Chloride (Mntbap)

Abstract

This technical guide provides a comprehensive analysis of Mn(III)tetrakis(4-benzoic acid)porphyrin chloride (this compound), a synthetic metalloporphyrin utilized in the study of oxidative and nitrative stress. Initially characterized as a superoxide (B77818) dismutase (SOD) mimetic, a significant body of evidence now indicates that its primary and more potent role in biological systems is that of a peroxynitrite scavenger.[1] This distinction is critical for the accurate design and interpretation of experimental studies. This document details the physicochemical properties of this compound, presents quantitative data on its catalytic activities, provides detailed experimental protocols for its assessment, and elucidates its modulatory effects on key inflammatory and homeostatic signaling pathways, including NF-κB and BMPR-II.

Chemical Identity and Properties

This compound is a manganese-containing porphyrin complex.[2] Its full chemical name is Mn(III)tetrakis(4-benzoic acid)porphyrin Chloride .[3][4][5] The IUPAC name is manganese(3+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid.[1]

| Property | Value | Citation(s) |

| Molecular Formula | C₄₈H₂₈ClMnN₄O₈ | [2][3][4] |

| Molecular Weight | 879.15 g/mol | [2][4][5] |

| CAS Number | 55266-18-7 | [2][4][5] |

| Appearance | Brown to black solid | [2] |

| Solubility | Soluble in aqueous base (e.g., 0.1 M NaOH), then buffer to pH ≥7.0 | [3][5] |

| Storage | Store solid at -20°C. Solutions are unstable; prepare fresh. | [4][5] |

Mechanism of Action: SOD Mimetic vs. Peroxynitrite Scavenger

While widely referred to as an SOD mimetic, compelling evidence suggests that highly purified this compound is a relatively inefficient catalyst for the dismutation of the superoxide radical (O₂•⁻), especially when compared to endogenous SOD enzymes or potent synthetic mimics like MnTE-2-PyP.[1][3][6] The SOD-like activity reported in some studies has been largely attributed to impurities present in commercial preparations.[3][6]

In contrast, this compound is a potent scavenger of peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the reaction of superoxide and nitric oxide.[1][3][7] Its protective effects in various models of oxidative and nitrative stress are now more accurately attributed to this peroxynitrite scavenging capability.[3][6] This distinction is crucial, as it positions this compound as a valuable tool for specifically investigating the pathological roles of peroxynitrite.[6]

Quantitative Comparison of Catalytic Activities

The following table summarizes the catalytic rate constants for pure this compound, highlighting its greater efficacy as a peroxynitrite scavenger over a superoxide dismutase mimetic.

| Compound | Superoxide Dismutation (log kcat(O₂⁻)) | Peroxynitrite Scavenging (log kred(ONOO⁻)) | Citation(s) |

| Pure this compound | < 3.5 | 5.06 | [6] |

| MnTE-2-PyP | ~8.0 | 7.6 | [3][6] |

| Cu,Zn-SOD | ~9.0 | N/A | [6] |

Impact on Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation, cell survival, and vascular homeostasis.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes.[8] In some cellular contexts, this compound has been shown to inhibit NF-κB activation.[2] This anti-inflammatory effect is partly achieved by preventing TNFα-induced activation of the NF-κB promoter.[2] One proposed mechanism involves the inhibition of upstream kinases like p38 MAPK and SAPK/JNK, which prevents the signaling cascade leading to NF-κB activation.[9][10] However, in other contexts, such as LPS-stimulated macrophages, this compound did not inhibit NF-κB activation, suggesting its effects are cell-type and stimulus-dependent.[9]

Upregulation of BMPR-II Signaling

This compound upregulates the expression of Bone Morphogenetic Protein Receptor Type II (BMPR-II), a key component in a signaling pathway crucial for vascular health and anti-inflammatory responses.[1][2] this compound treatment increases BMPR-II mRNA and activates the downstream Smad 1/5 signaling cascade.[2] This upregulation of BMPR-II is believed to be a central part of this compound's anti-inflammatory mechanism, as it can counteract the TNFα-induced inhibition of BMPR-II expression.[2]

Caption: this compound modulates inflammatory signaling pathways.

Experimental Protocols

Accurate assessment of this compound's activity requires specific and detailed protocols.

Assessment of Peroxynitrite Scavenging Activity (Stopped-Flow Spectrophotometry)

This protocol provides a direct kinetic measurement of the reaction between this compound and peroxynitrite.[3][7]

-

Principle: The rapid reaction between this compound and peroxynitrite is monitored by the change in the porphyrin's Soret band absorbance (~468 nm) using a stopped-flow spectrophotometer.

-

Materials:

-

This compound solution (e.g., 6-12 µM) in 100 mM phosphate (B84403) buffer (pH 7.0-7.4).[6][7]

-

Peroxynitrite solution in dilute NaOH (e.g., 15 mM).[7]

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Load one syringe of the stopped-flow instrument with the this compound solution.

-

Load the second syringe with a 10- to 40-fold molar excess of the peroxynitrite solution.[6][7]

-

Rapidly mix the two solutions (1:1 v/v) at 37°C.[6]

-

Monitor the decay in absorbance at the Soret peak of this compound (~468 nm) over time.[6]

-

Fit the resulting kinetic trace to a single exponential function to determine the pseudo-first-order rate constant.

-

Repeat the experiment at different peroxynitrite concentrations to determine the second-order rate constant.

-

Assessment of Superoxide Dismutase Mimetic Activity (NBT Reduction Assay)

This is an indirect assay to measure SOD-like activity.

-

Principle: Superoxide radicals, generated by a xanthine (B1682287)/xanthine oxidase system, reduce nitroblue tetrazolium (NBT) to a blue formazan (B1609692) product. A compound with SOD mimetic activity will compete with NBT for superoxide, thereby inhibiting the color change.[3]

-

Materials:

-

Xanthine solution.

-

Xanthine Oxidase.

-

Nitroblue Tetrazolium (NBT).

-

This compound (test compound).

-

Phosphate buffer (pH 7.4).

-

Spectrophotometer or microplate reader (560 nm).

-

-

Procedure:

-

In a microplate well, prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for a defined period (e.g., 20 minutes).[1]

-

Measure the absorbance at 560 nm.

-

Calculate the percentage inhibition of NBT reduction for each this compound concentration relative to a control without the compound. The IC₅₀ value can then be determined.

-

In Vivo Administration and Efficacy Model (Carrageenan-Induced Pleurisy)

This model is used to assess the anti-inflammatory effects of this compound in an acute inflammation model where peroxynitrite is pathogenic.[6]

-

Principle: Intrapleural injection of carrageenan in mice induces an acute inflammatory response characterized by fluid exudation, neutrophil infiltration, and the formation of 3-nitrotyrosine (B3424624) (a biomarker for peroxynitrite activity). The ability of this compound to inhibit these markers is assessed.[3][6]

-

Materials:

-

Procedure:

-

Administer this compound (typically 10 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to the inflammatory challenge.[6][11]

-

Induce pleurisy by intrapleural injection of carrageenan.[11]

-

After a set period (e.g., 4 hours), euthanize the animals.[6]

-

Collect pleural exudate to measure volume and neutrophil count (via Myeloperoxidase (MPO) activity).[6]

-

Collect lung tissue for histological analysis and to measure 3-nitrotyrosine levels via ELISA or Western blot.[3][6]

-

Compare the inflammatory markers in the this compound-treated group to a vehicle-treated carrageenan group.

-

Caption: General experimental workflow for in vivo this compound studies.

Summary of Quantitative Data

In Vitro Effective Concentrations

| Cell Line/Model | Application | Effective Concentration | Citation(s) |

| Human Endothelial Cells | Protection against paraquat | EC₅₀ ~40 µM | [12] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased BMPR-II mRNA expression | 50 µM | [13] |

| Mouse Organ of Corti (UB/OC-1) | Attenuation of cisplatin-induced cytotoxicity | 100 µM | [13] |

In Vivo Dosages in Rodent Models

| Animal Model | Condition | Route | Dosage | Citation(s) |

| Mice | Carrageenan-Induced Pleurisy | IP | 10 mg/kg | [6][11] |

| Rats | Lung Contusion | IP | 10 mg/kg | [14] |

| Mice | Renal Fibrosis (5/6 Nephrectomy) | IP | 10 mg/kg (3x/week for 12 weeks) | [11] |

| Rats | Spinal Cord Injury | IV | 6.4 mg/kg | [15] |

Conclusion

This compound is a valuable chemical probe for studying the roles of reactive nitrogen species, particularly peroxynitrite, in various pathological conditions. While its activity as a direct SOD mimetic is minimal, its efficacy as a peroxynitrite scavenger is well-documented. Its ability to modulate critical inflammatory signaling pathways like NF-κB and BMPR-II further underscores its potential as a research tool and a lead compound for therapeutic development. Researchers employing this compound should use purified forms of the compound and design experiments that can distinguish between peroxynitrite scavenging and other potential off-target effects to ensure the accurate interpretation of results.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Pure this compound selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial this compound samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. The protective role of this compound in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Evolving Paradigm of MnTBAP: From a Superoxide Dismutase Mimetic to a Peroxynitrite Scavenger

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese (III) tetrakis (4-benzoic acid) porphyrin, or MnTBAP, has been a compound of significant interest in the study of oxidative stress-related pathologies. Initially lauded as a potent superoxide (B77818) dismutase (SOD) mimetic, extensive research has unveiled a more nuanced mechanism of action. This guide provides a comprehensive technical overview of this compound, charting its scientific journey from a putative SOD mimic to its current, more accurate classification as a potent peroxynitrite scavenger. We will delve into its chemical properties, comparative catalytic activities, detailed experimental protocols for distinguishing its dual roles, and its influence on key signaling pathways. This document aims to equip researchers with the critical knowledge to effectively utilize this compound in their studies and accurately interpret the resulting data.

Introduction: A Shift in Understanding

For many years, this compound was widely employed in experimental models under the assumption that its primary function was to mimic the enzymatic activity of superoxide dismutase, which catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide.[1][2] However, a growing body of evidence has demonstrated that highly purified this compound is, in fact, a relatively inefficient SOD mimic.[1][3] Its observed protective effects in numerous studies are now largely attributed to its potent ability to scavenge peroxynitrite (ONOO⁻), a highly reactive and damaging nitrogen species formed from the rapid reaction of superoxide with nitric oxide.[1] It is crucial to note that some commercially available this compound preparations may exhibit SOD-like activity due to the presence of impurities.[3] This updated understanding of this compound's primary mechanism of action is vital for the design and interpretation of experiments in the field of free radical biology.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable metalloporphyrin. The central manganese ion is the redox-active component responsible for its catalytic activity.

| Property | Value |

| Chemical Name | Manganese (III) tetrakis (4-benzoic acid) porphyrin chloride |

| Synonyms | This compound, Mn(III)tetrakis(4-benzoic acid)porphyrin Chloride |

| Molecular Formula | C₄₈H₂₈ClMnN₄O₈ |

| Molecular Weight | 879.15 g/mol |

| Appearance | Brown solid |

| Solubility | Soluble in aqueous base |

Quantitative Comparison of Catalytic Activities

The most compelling evidence for the re-evaluation of this compound's primary role comes from the kinetic analysis of its catalytic activities. The following table summarizes the catalytic rate constants for superoxide dismutation and peroxynitrite scavenging, comparing pure this compound with a potent SOD mimic (MnTE-2-PyP) and the native Cu,Zn-SOD enzyme.

| Compound | Superoxide Dismutation (log kcat(O₂•⁻)) | Peroxynitrite Scavenging (log kred(ONOO⁻)) |

| Pure this compound | ~3.16 (estimated)[4][3] | 5.06[4][3] |

| Commercial this compound | Variable (impurity-dependent)[4] | 4.97[4][3] |

| MnTE-2-PyP | ~8.1[4] | 7.56[4] |

| Cu,Zn-SOD | ~9.0[4] | - |

Key Insights:

-

The superoxide dismutase activity of pure this compound is approximately 5 and 6 orders of magnitude lower than that of MnTE-2-PyP and Cu,Zn-SOD, respectively, rendering its biological significance as an SOD mimic questionable.[4][3]

-

Conversely, the peroxynitrite scavenging ability of pure this compound is only about 2.5 orders of magnitude lower than that of the potent scavenger MnTE-2-PyP.[4][3]

-

Impurities in commercial this compound samples can contribute to misleading SOD-like activity but do not significantly alter its peroxynitrite scavenging capability.[4]

Experimental Protocols for Differentiating Activities

To accurately assess the contribution of SOD mimetic versus peroxynitrite scavenging activities of a compound like this compound, specific and well-controlled experimental protocols are essential.

In Vitro Assays

a) Nitroblue Tetrazolium (NBT) Assay

-

Principle: Superoxide radicals, generated by a system such as xanthine (B1682287)/xanthine oxidase or photochemically with riboflavin, reduce the yellow NBT to a blue formazan (B1609692) product. An SOD mimic will compete with NBT for superoxide, thus inhibiting the color change. The degree of inhibition is proportional to the SOD mimetic activity.

-

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing 50 mM potassium phosphate (B84403) buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 0.1 mM EDTA.

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Add 100 µl of the enzyme extract (if applicable).

-

Initiate the reaction by adding 2 µM riboflavin.

-

Place the plate under a uniform light source (e.g., two 15 W fluorescent lamps) for 15 minutes.

-

Stop the reaction by placing the plate in the dark.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

A non-irradiated reaction mixture serves as a blank, and a reaction mixture lacking the test compound serves as the control (maximum color development).

-

Calculate the percent inhibition of NBT reduction. One unit of SOD activity is defined as the amount of enzyme that inhibits the NBT photoreduction by 50%.

-

b) Cytochrome c Reduction Assay

-

Principle: Superoxide radicals generated by the xanthine/xanthine oxidase system reduce cytochrome c, which can be monitored spectrophotometrically at 550 nm. An SOD mimic will compete with cytochrome c for superoxide, thereby inhibiting its reduction.

-

Protocol:

-

Prepare a reaction mixture in a cuvette containing 50 mM potassium phosphate buffer (pH 7.8), 0.1 mM EDTA, 0.01 mM cytochrome c, and 0.05 mM xanthine.

-

Add varying concentrations of this compound to the cuvette.

-

Initiate the reaction by adding a concentration of xanthine oxidase sufficient to produce a rate of reduction of cytochrome c of approximately 0.025 absorbance units per minute.

-

Monitor the increase in absorbance at 550 nm.

-

The concentration of this compound required to inhibit the rate of cytochrome c reduction by 50% (IC₅₀) is determined.

-

a) Dihydrorhodamine 123 (DHR 123) Oxidation Assay

-

Principle: The non-fluorescent probe DHR 123 is oxidized by peroxynitrite to the highly fluorescent rhodamine 123. A peroxynitrite scavenger will compete with DHR 123, thus reducing the fluorescence signal.

-

Protocol:

-

Prepare a working solution of 5 µM DHR 123 in a buffer containing 90 mM NaCl, 50 mM Na₂PO₄ (pH 7.4), and 5 mM KCl.

-

In a black 96-well plate, add 100 µl of the DHR 123 solution to each well.

-

Add varying concentrations of the test compound (this compound).

-

Initiate the reaction by adding peroxynitrite to a final concentration of 50 µM.

-

Measure the fluorescence intensity with a microplate fluorometer with excitation and emission wavelengths of approximately 485 nm and 527 nm, respectively.

-

A decrease in fluorescence in the presence of the test compound indicates peroxynitrite scavenging activity.

-

In Vivo Models

-

Principle: E. coli strains genetically engineered to lack SOD are unable to grow under aerobic conditions due to superoxide toxicity. A cell-permeable compound with in vivo SOD mimetic activity can rescue the growth of these mutant strains.

-

Protocol:

-

Culture SOD-deficient E. coli and the corresponding wild-type strain in a rich medium (e.g., LB broth) under anaerobic or microaerophilic conditions to obtain a starter culture.

-

Inoculate a minimal medium (to which the bacteria cannot adapt to produce other protective enzymes) with the starter cultures to an optical density at 600 nm (OD₆₀₀) of ~0.005.

-

Add varying concentrations of the test compound (this compound) to the cultures of the SOD-deficient strain.

-

Incubate the cultures aerobically with vigorous shaking at 37°C.

-

Monitor bacterial growth over time by measuring the OD₆₀₀.

-

Significant growth of the SOD-deficient strain in the presence of the compound indicates effective in vivo SOD mimetic activity.

-

-

Principle: Intrapleural injection of carrageenan in rodents induces an acute inflammatory response characterized by fluid exudation, neutrophil infiltration, and the production of reactive oxygen and nitrogen species, including peroxynitrite. The formation of 3-nitrotyrosine (B3424624), a stable marker of peroxynitrite activity, can be measured.

-

Protocol:

-

Administer the test compound (this compound) or vehicle to rodents (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined time, induce pleurisy by injecting a 1-2% solution of carrageenan in sterile saline into the pleural cavity.

-

After a set period (e.g., 4 hours), euthanize the animals and collect the pleural exudate.

-

Measure the volume of the exudate and perform a total and differential leukocyte count.

-

Analyze the pleural fluid or lung tissue for levels of 3-nitrotyrosine using methods such as ELISA or mass spectrometry.

-

A reduction in pleural exudate, leukocyte infiltration, and 3-nitrotyrosine levels indicates anti-inflammatory and peroxynitrite-scavenging activity.

-

Modulation of Signaling Pathways

This compound's ability to scavenge reactive species, particularly peroxynitrite, allows it to modulate key intracellular signaling pathways implicated in inflammation and cell death.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes. Mitochondrial ROS and peroxynitrite can trigger the activation of the IκB kinase (IKK) complex, leading to the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB dimer. By scavenging these upstream reactive species, this compound can effectively inhibit the activation of the NF-κB pathway.[5]

Caption: this compound inhibits the NF-κB signaling pathway by scavenging mitochondrial ROS.

Modulation of Mitochondrial Function and ROS Signaling

Mitochondria are a primary source of cellular ROS. Under conditions of oxidative stress, the mitochondrial electron transport chain can increase the production of superoxide. This compound, being cell-permeable, can localize to the mitochondria and directly scavenge superoxide and peroxynitrite, thereby protecting mitochondrial integrity and function. This action can prevent the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.

References

- 1. This compound, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protective role of this compound in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound stimulates angiogenic functions in endothelial cells through mitofusin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

MnTBAP as a Peroxynitrite Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Mn(III) meso-tetrakis(4-benzoic acid)porphyrin (MnTBAP) as a peroxynitrite scavenger. While historically also investigated for its superoxide (B77818) dismutase (SOD) mimetic properties, compelling evidence now indicates that its primary protective effects in various biological models are attributable to its ability to react with and neutralize peroxynitrite. This document outlines the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and illustrates associated signaling pathways and workflows.

Core Concepts: Shifting the Paradigm from SOD Mimicry to Peroxynitrite Scavenging

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[1] It is formed from the diffusion-limited reaction of superoxide (O₂•⁻) and nitric oxide (•NO).[1] this compound, a synthetic metalloporphyrin, has been demonstrated to be a potent scavenger of peroxynitrite, a role that is now considered its principal mechanism of antioxidant activity.[2][3]

Early research focused on this compound as a mimic of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide.[3][4] However, subsequent, more rigorous studies on purified this compound have revealed that it is a relatively inefficient catalyst for superoxide dismutation.[2][3][5][6][7] Its protective effects in models of oxidative stress are now largely attributed to its robust activity in scavenging peroxynitrite and its secondary radical products, such as the carbonate radical (CO₃•⁻).[1][3][5][6][7] This distinction is critical for the accurate interpretation of experimental data and for the rational design of therapeutic strategies targeting nitrosative stress.

Quantitative Data: A Comparative Analysis of Catalytic Activities

The efficacy of this compound as a peroxynitrite scavenger has been quantified and compared with other compounds, particularly the potent SOD mimic and peroxynitrite scavenger MnTE-2-PyP. The following tables summarize the key kinetic data.

Table 1: Catalytic Rate Constants for Superoxide Dismutation and Peroxynitrite Scavenging

| Compound | Superoxide Dismutation (log kcat(O₂•⁻)) | Peroxynitrite Scavenging (log kred(ONOO⁻)) | Carbonate Radical Reduction (log kred(CO₃•⁻)) |

| Pure this compound | < 3.5[1] | 5.06[1][6][7] | 9.1[1] |

| Commercial this compound | Varies (due to impurities) | 4.97[1][6][7] | Not Reported |

| MnTE-2-PyP | ~7.5[1] | ~7.5[1] | 8.5 (MnIIIP), 9.5 (MnIIP)[1] |

| Cu,Zn-SOD | ~9 | Not Applicable | Not Applicable |

kcat: catalytic rate constant; kred: second-order rate constant for reduction.

Table 2: In Vivo Efficacy in a Carrageenan-Induced Pleurisy Model

| Compound | Effective Dose for Anti-inflammatory Effect |

| MnTE-2-PyP | 0.3 mg/kg[5][6] |

| This compound | 10 mg/kg[5][6] |

These data clearly illustrate that while this compound is a significantly less potent SOD mimic compared to MnTE-2-PyP and the native enzyme, its peroxynitrite scavenging ability is substantial, albeit moderate compared to MnTE-2-PyP.[2][5][6][7] Notably, the rate at which this compound reduces the carbonate radical is comparable to that of MnTE-2-PyP.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the peroxynitrite scavenging activity of this compound.

Direct Measurement of Peroxynitrite Scavenging by Stopped-Flow Spectrophotometry

This protocol allows for the direct measurement of the reaction kinetics between this compound and peroxynitrite.[1][2][5]

Principle: The rapid reaction between this compound and peroxynitrite is monitored by the change in the absorbance of the Soret band of the metalloporphyrin.

Materials:

-

This compound solution in phosphate (B84403) buffer (e.g., 100 mM, pH 7.0-7.4)[3][5]

-

Peroxynitrite solution in dilute NaOH (e.g., 15 mM)[5]

Procedure:

-

Prepare a solution of this compound (e.g., 6 μM) in phosphate buffer.[5]

-

Prepare a solution of peroxynitrite in dilute NaOH. The concentration should be in molar excess (10- to 40-fold) of the this compound solution.[1][5]

-

Load the this compound solution into one syringe of the stopped-flow instrument and the peroxynitrite solution into the other.

-

Initiate rapid mixing of the two solutions (1:1 v/v). The final pH of the reaction mixture should be approximately 7.3.[1][5]

-

Monitor the change in absorbance at the Soret peak of this compound (around 468 nm) over time.[5] The reaction is typically complete within a few seconds.[1]

-

Fit the resulting kinetic trace to a single exponential function to obtain the pseudo-first-order rate constant.[1][5]

-

Repeat the experiment with varying concentrations of peroxynitrite to determine the second-order rate constant for the reaction.

Indirect Assessment of Peroxynitrite Scavenging using a Fluorescent Probe

This protocol describes the use of Dihydrorhodamine 123 (DHR 123) to indirectly measure peroxynitrite scavenging.[1][8]

Principle: DHR 123 is a non-fluorescent probe that is oxidized by peroxynitrite to the highly fluorescent rhodamine 123. A peroxynitrite scavenger like this compound will inhibit this fluorescence increase.[8]

Materials:

-

DHR 123 stock solution (e.g., 10 mM in deoxygenated DMSO)[8]

-

This compound solutions of varying concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Peroxynitrite solution or a peroxynitrite donor (e.g., SIN-1)[1]

-

96-well black, clear-bottom microplate[8]

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the DHR 123 solution to each well to a final concentration of, for example, 20 µM.[8]

-

Add the different concentrations of this compound to the respective wells.

-

Initiate the reaction by adding the peroxynitrite solution or a peroxynitrite donor.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes), protected from light.[1][8]

-

Measure the fluorescence intensity using a microplate reader with excitation at ~500 nm and emission at ~536 nm.[8]

-

A decrease in fluorescence intensity in the presence of this compound indicates its peroxynitrite scavenging activity. The IC₅₀ value can be calculated to quantify its potency.[1]

Detection of 3-Nitrotyrosine (B3424624) as a Biomarker of Peroxynitrite Activity

The formation of 3-nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage.[1] A reduction in 3-nitrotyrosine levels in the presence of this compound provides strong evidence of its peroxynitrite scavenging activity in biological systems.[1][9]

A. Western Blotting Protocol [1]

Principle: This method quantifies the amount of 3-nitrotyrosine in protein lysates from cells or tissues.

Procedure:

-

Treat cells or animals with an inducer of oxidative stress (e.g., lipopolysaccharide or cisplatin) with or without this compound.[1][10]

-

Harvest cells or tissues and prepare protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block non-specific binding and incubate the membrane with a primary antibody against 3-nitrotyrosine.

-

Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to compare the levels of 3-nitrotyrosine between different treatment groups.

B. ELISA Protocol [1]

Principle: A quantitative immunoassay to measure 3-nitrotyrosine levels in protein samples.

Procedure:

-

Coat a 96-well plate with a capture antibody against 3-nitrotyrosine.

-

Add prepared protein lysates from treated and untreated samples to the wells.

-

Incubate to allow the binding of nitrated proteins.

-

Wash the wells and add a detection antibody for 3-nitrotyrosine.

-

Add a substrate and measure the absorbance to quantify the amount of 3-nitrotyrosine.

C. Immunohistochemistry Protocol [1][10]

Principle: This technique visualizes the localization of 3-nitrotyrosine in tissue sections.

Procedure:

-

Collect and fix tissues from treated and untreated animals.

-

Embed the tissues and prepare thin sections.

-

Perform antigen retrieval and block non-specific binding.

-

Incubate the sections with a primary antibody against 3-nitrotyrosine.

-

Incubate with a labeled secondary antibody.

-

Visualize the staining using a suitable detection system and microscopy.

-

Score the intensity and distribution of staining to assess 3-nitrotyrosine formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound as a peroxynitrite scavenger.

Caption: Peroxynitrite formation, scavenging by this compound, and inhibition of cellular damage.

Caption: Workflow for stopped-flow kinetic analysis of peroxynitrite scavenging.

Caption: Workflow for the detection of 3-nitrotyrosine as a biomarker.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pure this compound selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial this compound samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pure this compound selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial this compound samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The protective role of this compound in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a peroxynitrite scavenger, attenuates cisplatin-induced apoptosis and cytotoxicity in organ of Corti cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of MnTBAP on Intracellular Reactive Oxygen Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Manganese (III) tetrakis (4-benzoic acid) porphyrin, or MnTBAP, has emerged as a significant research tool and potential therapeutic agent due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the effects of this compound on intracellular ROS, with a focus on its mechanisms of action, quantitative effects, and the signaling pathways it modulates. While historically referred to as a superoxide (B77818) dismutase (SOD) mimetic, compelling evidence indicates that the primary in vivo protective effects of pure this compound are attributable to its peroxynitrite scavenging capabilities.[4][5]

Core Mechanism of Action

This compound is a cell-permeable metalloporphyrin that exhibits a dual role in mitigating oxidative stress. Its primary functions are:

-

Peroxynitrite Scavenging: this compound is a potent scavenger of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of superoxide (O₂•⁻) and nitric oxide (•NO).[4][5] Peroxynitrite can cause significant cellular damage through nitration and oxidation of proteins, lipids, and DNA. This compound's ability to neutralize peroxynitrite is considered a key component of its protective effects in various models of oxidative stress.[6]

-

Superoxide Dismutase (SOD) Mimetic Activity: this compound can catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. However, studies have shown that pure this compound is a relatively inefficient catalyst for this reaction compared to endogenous SOD enzymes.[4][5] The SOD-like activity reported in some studies may be attributed to impurities in commercial preparations.[4]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the catalytic activities of this compound and its effects on intracellular ROS and cell viability in various experimental models.

Table 1: Catalytic Activities of this compound

| Compound | Superoxide Dismutation (log kcat(O₂•⁻)) | Peroxynitrite Scavenging (log kred(ONOO⁻)) | Reference |

| Pure this compound | ~3.16 | 5.06 | [4][7] |

| Commercial this compound | Variable (impurity-dependent) | 4.97 | [7] |

| MnTE-2-PyP (potent SOD mimic) | ~8.1 | 7.56 | [7] |

| Cu,Zn-SOD (native enzyme) | ~9.0 | - | [7] |

Table 2: Effects of this compound on Intracellular ROS

| Cell Type/Model | ROS Inducer | This compound Concentration | Effect on ROS Levels | Reference |

| Human Retinal Endothelial Cells | Intermittent Hypoxia | Not specified | Reduced H₂O₂ levels | [8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | 5 µM | No significant effect | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | 50 µM | Reduced ROS generation | [9] |

| J774 Macrophages | Peroxynitrite or NO donors | Not specified | Protection against suppression of mitochondrial respiration | |

| Rat Model of Lung Contusion | Lung Contusion | Not specified | Decreased superoxide anions | [6][10] |

| Rat Model of Lung Contusion | Lung Contusion | Not specified | Attenuated dityrosine (B1219331) and nitrotyrosine levels | [6][10] |

Table 3: Effects of this compound on Cell Viability in H9c2 Cardiomyocytes

| Treatment | Assay | Outcome | Reference |

| Palmitate (PA) + 100 µM this compound | LDH | Prevented PA-induced cell death | [11] |

| Palmitate (PA) + 100 µM this compound | MTT | Prevented PA-induced cell death | [11] |

| Palmitate (PA) + 100 µM this compound | Trypan Blue | Prevented PA-induced cell death | [11] |

Signaling Pathways Modulated by this compound

This compound's modulation of intracellular ROS levels has significant downstream effects on various signaling pathways implicated in inflammation, cell survival, and angiogenesis.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. ROS can act as second messengers in the activation of the NF-κB pathway. By reducing intracellular ROS, this compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: this compound inhibits ROS-mediated activation of the NF-κB pathway.

BMPR-II Signaling Pathway

Bone morphogenetic protein receptor type II (BMPR-II) signaling is crucial for vascular homeostasis. Loss of BMPR-II function is associated with increased ROS production and vascular inflammation. This compound has been shown to upregulate BMPR-II expression and activate its downstream Smad-dependent pathway, contributing to its anti-inflammatory effects in endothelial cells.[12][13]

Caption: this compound enhances BMPR-II signaling, reducing vascular inflammation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the culture medium from the cells and replace it with the this compound-containing medium. Incubate for the desired period.

-

ROS Induction (Optional): If studying the protective effect of this compound, induce ROS production by treating cells with an appropriate stimulus (e.g., H₂O₂, TNF-α) for a specific duration.

-

DCFH-DA Staining:

-

Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Measurement:

-

Microplate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15]

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set.

-

Measurement of Mitochondrial Superoxide using MitoSOX Red

Principle: MitoSOX Red is a cell-permeable fluorescent probe that selectively targets mitochondria. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA. The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.

Materials:

-

This compound

-

MitoSOX Red reagent

-

Cell culture medium (phenol red-free recommended)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

This compound Treatment: Treat cells with the desired concentrations of this compound in culture medium for the chosen duration.

-

MitoSOX Red Staining:

-

Wash: Gently wash the cells three times with warm HBSS.

-

Measurement:

-

Flow Cytometry: Resuspend the cells in fresh HBSS and analyze immediately on a flow cytometer, typically using the PE channel.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope with appropriate filters for red fluorescence.

-

Experimental Workflow for Assessing this compound's Effects on ROS

The following diagram illustrates a general workflow for investigating the impact of this compound on intracellular ROS levels.

References

- 1. The double-edged roles of ROS in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pure this compound selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial this compound samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pure this compound selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial this compound samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The protective role of this compound in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound or Catalase Is More Protective against Oxidative Stress in Human Retinal Endothelial Cells Exposed to Intermittent Hypoxia than Their Co-Administration (EUK-134) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound stimulates angiogenic functions in endothelial cells through mitofusin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The protective role of this compound in oxidant-mediated injury and inflammation in a rat model of lung contusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Foundational Research on MnTBAP and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese (III) tetrakis (4-benzoic acid) porphyrin, or MnTBAP, is a synthetic, cell-permeable metalloporphyrin that has garnered significant interest for its potent anti-inflammatory and antioxidant properties. Initially characterized as a superoxide (B77818) dismutase (SOD) mimetic, compelling evidence now indicates that its primary mechanism of action in vivo is the scavenging of peroxynitrite (ONOO⁻), a highly reactive nitrogen species implicated in a multitude of inflammatory pathologies.[1][2][3] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its biochemical activities, its modulatory effects on key inflammatory signaling pathways, and a summary of quantitative data from pivotal preclinical studies. Detailed experimental protocols are provided to aid in the design and replication of future research.

Core Mechanism of Action: SOD Mimetic vs. Peroxynitrite Scavenger

While often referred to as an SOD mimetic, pure this compound is a relatively inefficient catalyst for the dismutation of superoxide (O₂⁻) compared to endogenous SOD enzymes and other synthetic mimetics like MnTE-2-PyP.[1][2][3] The previously reported SOD-like activity of commercial this compound preparations has been largely attributed to impurities.[1][2] In contrast, this compound demonstrates significant peroxynitrite scavenging activity.[1][2] This distinction is critical for accurately interpreting experimental outcomes and for the targeted development of therapeutics against oxidative and nitrative stress.

The primary anti-inflammatory effects of this compound are thought to stem from its ability to reduce peroxynitrite levels, thereby preventing downstream cellular damage, including lipid peroxidation, enzyme inactivation, and DNA damage.[4] By eliminating superoxide anions before they can react with nitric oxide (NO), this compound effectively inhibits the formation of peroxynitrite.[4]

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In some cellular contexts, this compound has been shown to inhibit the activation of the NF-κB pathway. For instance, in endothelial cells stimulated with TNFα, this compound prevented the activation of the NF-κB promoter.[5] This inhibitory effect is partly mediated by the upregulation of the Bone Morphogenetic Protein Receptor II (BMPR-II).[5] However, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound did not affect the phosphorylation and activation of NF-κB, suggesting its mechanism can be cell-type and stimulus-dependent.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Pure this compound selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial this compound samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pure this compound selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial this compound samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The protective role of this compound in Oxidant-mediated injury and inflammation following Lung Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a synthetic metalloporphyrin, inhibits production of tumor necrosis factor-alpha in lipopolysaccharide-stimulated RAW 264.7 macrophages cells via inhibiting oxidative stress-mediating p38 and SAPK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Evolving Paradigm of MnTBAP: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese (III) tetrakis (4-benzoic acid) porphyrin, or MnTBAP, has long been a compound of interest in the study of neurodegenerative diseases and oxidative stress-related pathologies. Initially lauded as a potent superoxide (B77818) dismutase (SOD) mimetic, a growing body of evidence has redefined its primary neuroprotective mechanism. This technical guide synthesizes the current understanding of this compound, focusing on its reclassification as a powerful peroxynitrite scavenger. It provides an in-depth analysis of its biochemical activity, experimental applications in neurodegenerative disease models, and its influence on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in the development of novel neuroprotective therapeutics.

Core Concepts: From SOD Mimetic to Peroxynitrite Scavenger

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cellular antioxidant defense systems, is a key pathological feature in a spectrum of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS)[1][2][3]. This damaging cascade can lead to mitochondrial dysfunction, neuroinflammation, and ultimately, neuronal cell death[1].

This compound, a cell-permeable manganese porphyrin, was initially recognized for its ability to mimic the enzymatic activity of superoxide dismutase (SOD), which catalyzes the dismutation of the superoxide radical (O₂•⁻)[4][5]. However, compelling recent evidence indicates that the primary in vivo protective effects of pure this compound are more accurately attributed to its potent peroxynitrite (ONOO⁻) scavenging capabilities[6][7][8]. Peroxynitrite is a highly reactive and destructive RNS formed from the reaction of superoxide with nitric oxide[6]. It is crucial for researchers to acknowledge this distinction for the accurate interpretation of experimental outcomes[6]. Studies have shown that the previously reported SOD-like activity of some commercial this compound preparations may be due to impurities[6][7].

Quantitative Data Presentation

The catalytic efficiency of this compound highlights its primary role as a peroxynitrite scavenger rather than a superoxide dismutase mimetic, especially when compared to potent SOD mimetics like MnTE-2-PyP and the native Cu,Zn-SOD enzyme.

| Compound | Superoxide Dismutation (log kcat(O₂⁻)) | Peroxynitrite Scavenging (log kred(ONOO⁻)) |

| Pure this compound | ~3.16 (estimated)[6][7] | 5.06[6][7][8] |

| Commercial this compound | Variable (impurity-dependent)[6] | 4.97[6][8] |

| MnTE-2-PyP | ~8.1[6] | 7.56[6] |

| Cu,Zn-SOD | ~9.0[6] | - |

| Table 1: Comparative catalytic activities of this compound and other SOD mimetics. This data underscores that the superoxide dismutase activity of pure this compound is significantly lower than that of established SOD mimetics, while it maintains a notable, albeit moderate, peroxynitrite scavenging activity.[6] |

While this compound has been investigated in various models of neurodegenerative diseases, specific quantitative data on its efficacy in these models is not extensively consolidated in the reviewed literature. The following tables are presented as templates for researchers to populate with their experimental data, based on established protocols.

In Vitro Models of Neurodegenerative Diseases

| Model | Toxin/Stressor | This compound Conc. | Outcome Measure | Result (% change vs. control) |

| SH-SY5Y Cells | Aβ (1-42) Oligomers | User Defined | Cell Viability (MTT Assay) | User Defined |

| Primary Cortical Neurons | Aβ (1-42) Oligomers | User Defined | Neuronal Survival | User Defined |

| SH-SY5Y Cells | 6-OHDA | User Defined | Apoptosis (Caspase-3 activity) | User Defined |

| Primary Dopaminergic Neurons | MPP+ | User Defined | Dopamine Uptake | User Defined |

| Striatal Neurons | 3-NP | User Defined | Mitochondrial Membrane Potential | User Defined |

| Motor Neuron-like Cells (NSC-34) | Mutant SOD1 | User Defined | Cell Survival | User Defined |

| Table 2: Template for quantitative data from in vitro models of neurodegenerative diseases.[1] |

In Vivo Models of Neurodegenerative Diseases

| Model | Treatment Regimen | Outcome Measure | Result (% change vs. vehicle) |

| APP/PS1 Mice (AD) | User Defined | Plaque Load / Cognitive Function | User Defined |

| MPTP-treated Mice (PD) | User Defined | Striatal Dopamine Levels / Motor Function | User Defined |

| R6/2 Mice (HD) | User Defined | Motor Performance / Survival | User Defined |

| SOD1 G93A Mice (ALS) | User Defined | Disease Onset / Motor Neuron Survival | User Defined |

| Table 3: Template for quantitative data from in vivo models of neurodegenerative diseases.[1] |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key intracellular signaling pathways, primarily related to inflammation and cellular homeostasis.

One of the well-documented mechanisms is the inhibition of the NF-κB signaling pathway . Nuclear factor-kappa B (NF-κB) is a critical regulator of genes involved in inflammation. This compound has been shown to suppress the activation of NF-κB, which is thought to occur by preventing the phosphorylation of upstream kinases like p38 MAPK and SAPK/JNK[5]. By inhibiting this cascade, this compound effectively reduces the transcription of pro-inflammatory genes.

Furthermore, this compound has been demonstrated to upregulate the Bone Morphogenetic Protein Receptor Type II (BMPR-II) signaling pathway . BMPR-II is a transmembrane kinase that plays a vital role in maintaining vascular homeostasis[5][9]. This compound increases the expression of BMPR-II and activates its downstream Smad-dependent signaling, which is associated with anti-inflammatory responses in endothelial cells[5][9].

Recent studies have also suggested that this compound can activate pro-angiogenic signaling pathways, such as the PI3K/Akt/eNOS pathway , in endothelial cells, which is at least partially independent of its antioxidant effects[10]. This activation can lead to increased cell migration and tube formation[10].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the neuroprotective properties of this compound.

In Vitro Assessment of Neuroprotection against Amyloid-Beta Toxicity

This protocol is designed to evaluate the protective effects of this compound against amyloid-beta (Aβ)-induced cytotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y)[1].

-

Cell Culture: SH-SY5Y cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Following pre-treatment, 10 µM of prepared Aβ (1-42) oligomers are added to the wells.

-

Control wells should include cells only, cells with Aβ only, and cells with this compound only.

-

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Cell Viability Assay (MTT):

-

10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The formazan (B1609692) crystals are dissolved in DMSO.

-

Absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Assessment of Anti-inflammatory Effects in a Carrageenan-Induced Pleurisy Model

This protocol assesses the ability of this compound to inhibit inflammation, a key component of neurodegeneration[4][6].

-

Animal Model: Rodents (e.g., mice) are used for this model.

-

Induction of Pleurisy: An injection of carrageenan into the pleural cavity induces an inflammatory response.

-

Treatment: this compound is administered (e.g., intraperitoneally) at a specified dose and time relative to the carrageenan injection.

-

Assessment of Inflammation:

-

After a set period (e.g., 4 hours), the pleural exudate is collected to measure volume and neutrophil infiltration (via Myeloperoxidase activity).

-

Lung tissue is collected to measure 3-nitrotyrosine (B3424624) levels, a marker of peroxynitrite activity.

-

-

Data Analysis: The effects of this compound on these inflammatory markers are compared to a vehicle-treated control group. A reduction in 3-nitrotyrosine formation is indicative of peroxynitrite scavenging.

Differentiating SOD Mimetic vs. Peroxynitrite Scavenging Activity

This experimental workflow helps to distinguish between the two primary activities historically attributed to this compound[6].

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for investigating oxidative and nitrative stress in the context of neurodegenerative diseases. The current scientific consensus points towards its primary neuroprotective mechanism being the scavenging of peroxynitrite, rather than potent SOD mimetic activity, a critical distinction for the design and interpretation of future studies. Its ability to modulate key inflammatory and homeostatic signaling pathways, such as NF-κB and BMPR-II, further underscores its therapeutic potential.

For drug development professionals, the focus should be on leveraging the peroxynitrite scavenging properties of this compound and its analogues. Further research is warranted to conduct comprehensive in vivo studies using highly purified this compound to definitively establish its efficacy in various preclinical neurodegenerative disease models. A deeper understanding of its pharmacokinetics, biodistribution, and blood-brain barrier permeability will be crucial for its successful translation into clinical applications for the treatment of these devastating disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Decoding Neurodegeneration: A Review of Molecular Mechanisms and Therapeutic Advances in Alzheimer’s, Parkinson’s, and ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pure this compound selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial this compound samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pure this compound selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial this compound samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound increases BMPR-II expression in endothelial cells and attenuates vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound stimulates angiogenic functions in endothelial cells through mitofusin-1 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Studies of MnTnBuOE-2-PyP5+ (Mntbap) in Lung Injury Models

This technical guide provides a comprehensive overview of the initial preclinical studies investigating the therapeutic potential of MnTnBuOE-2-PyP5+ (this compound), a potent superoxide (B77818) dismutase (SOD) mimetic, in various models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). This compound has emerged as a promising candidate for mitigating lung damage due to its ability to scavenge reactive oxygen species (ROS), particularly superoxide, and reduce oxidative stress-induced inflammation.

Core Mechanism of Action

This compound, a manganese-containing porphyrin, primarily functions as a scavenger of superoxide radicals (O₂⁻) and peroxynitrite (ONOO⁻).[1] Its protective effects in lung injury models are attributed to its ability to mimic the enzymatic activity of superoxide dismutase, thereby reducing the formation of damaging reactive species. The main mechanism of action that attenuates inflammation is through a decrease in peroxynitrite concentrations.[2] By eliminating superoxide anions before they can react with nitric oxide (NO), this compound prevents the formation of peroxynitrite, a potent oxidant that can cause lipid peroxidation, enzyme inactivation, and DNA damage.[2]

Signaling Pathway of this compound in Lung Injury

Caption: Mechanism of this compound in mitigating lung injury.

Quantitative Data from Preclinical Lung Injury Models

The following tables summarize the key quantitative findings from initial studies of this compound in various lung injury models.

Table 1: Effects of this compound on Lung Injury and Inflammation in a Rat Lung Contusion Model

| Parameter | Time Point | Lung Contusion (LC) Control | LC + this compound | Percentage Change |

| BAL Albumin (µg/mL) | 5 hours | ~1200 | ~600 | ~50% decrease |

| 24 hours | ~1000 | ~500 | ~50% decrease | |

| BAL Neutrophils (x10⁵) | 5 hours | ~6 | ~3 | ~50% decrease |

| 24 hours | ~8 | ~4 | ~50% decrease | |

| BAL IL-1β (pg/mL) | 5 hours | ~150 | ~75 | ~50% decrease |

| 24 hours | ~100 | ~50 | ~50% decrease | |

| Lung IL-1β (pg/mg protein) | 5 hours | ~25 | ~12 | ~52% decrease |

| 24 hours | ~20 | ~10 | ~50% decrease | |

| BAL IL-6 (pg/mL) | 5 hours | ~1500 | ~750 | ~50% decrease |

| 24 hours | ~1000 | ~500 | ~50% decrease | |

| Lung IL-6 (pg/mg protein) | 5 hours | ~300 | ~150 | ~50% decrease |

| 24 hours | ~200 | ~100 | ~50% decrease |

Data is estimated from graphical representations in the source literature and presented to show the magnitude of effect.[2][3][4]

Table 2: Effects of this compound on Oxidative Stress Markers in a Rat Lung Contusion Model

| Parameter | Measurement | Lung Contusion (LC) Control | LC + this compound | Outcome |

| Superoxide Anions | Dihydroethidium (B1670597) (DHE) Staining | Significantly higher intensity | Significantly lower intensity | Reduced superoxide levels |

| Nitrotyrosine | HPLC/Tandem Mass Spectrometry | Markedly increased | Significantly attenuated | Decreased peroxynitrite-mediated damage |

| Dityrosine (B1219331) | HPLC/Tandem Mass Spectrometry | Markedly increased | Significantly attenuated | Decreased oxidative stress |

Table 3: Effects of this compound in a Mouse Model of Acute SOD3 Reduction-Induced Lung Injury

| Parameter | Acute SOD3 Deletion | Acute SOD3 Deletion + this compound | Outcome |

| Mortality | 85% | Reduced mortality | Improved survival |

| Lung Histology | Alterations similar to ARDS | Prevented histological alterations | Protected lung structure |

| Lung Superoxide Levels | Five-fold increase | Reduced lung superoxide levels | Decreased oxidative stress |

[5]

Table 4: Effects of this compound in a Rat Model of Radiation-Induced Lung Injury

| Parameter | Measurement | Radiation Only | Radiation + this compound | Outcome |

| Breathing Frequency | Breaths per minute | Significantly increased | Significantly reduced | Improved lung function |

| 8-OHdG Staining | Immunohistochemistry | Significantly increased | Significantly decreased | Reduced oxidative DNA damage |

| HIF-1α Staining | Immunohistochemistry | Significantly increased | Significantly decreased | Reduced hypoxia-inducible factor |

| TGF-β Staining | Immunohistochemistry | Significantly increased | Significantly decreased | Reduced pro-fibrotic signaling |

| VEGF (A) Staining | Immunohistochemistry | Significantly increased | Significantly decreased | Reduced pro-angiogenic signaling |

This compound treatment was most effective when initiated within 12 hours post-irradiation.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound in lung injury are provided below.

Rodent Model of Lung Contusion

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Induction: A non-lethal, closed-chest bilateral lung contusion is induced.[3]

-

This compound Administration:

-

Compound: Mn (III) tetrakis (4-benzoic acid) porphyrin chloride (this compound).[3]

-

Dosage and Route: Administered concurrently with the lung contusion.[3] The specific dosage and route (e.g., intravenous, intraperitoneal) would be detailed in the primary literature.

-

Time Points for Analysis: Bronchoalveolar lavage (BAL) and lung tissue samples are collected at 5 and 24 hours post-injury.[3]

-

-

Assessment of Lung Injury and Inflammation:

-

BAL Fluid Analysis: Measurement of total cell counts, differential cell counts (neutrophils), and albumin concentration to assess lung permeability.[2]

-

Cytokine Analysis: Levels of pro-inflammatory cytokines such as IL-1β and IL-6 are measured in both BAL fluid and lung homogenates using enzyme-linked immunosorbent assay (ELISA).[2]

-

Histopathology: Lung tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, necrosis, and inflammatory cell infiltration.[2]

-

Oxidative Stress Markers:

-

Superoxide production is visualized in lung sections using dihydroethidium (DHE) staining.[2]

-

Protein-bound dityrosine and nitrotyrosine levels in lung tissue are quantified by high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) as markers of oxidative and nitrative stress.[2]

-

-

Mouse Model of Acute SOD3 Deletion

-

Animal Model: Adult mice with a conditional knockout of the extracellular superoxide dismutase (SOD3) gene using the Cre-Lox system.[5]

-

This compound Administration:

-

Outcome Measures:

Rat Model of Radiation-Induced Lung Injury

-

Animal Model: Female Fischer-344 rats.[7]

-

Injury Induction: The right hemithorax of the rats is irradiated with a single dose of 28 Gy.[7]

-

This compound Administration:

-

Endpoints (Assessed at 10 weeks post-irradiation):